molecular formula C21H20BrN3O4 B1221086 2-[(4-Bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxazolecarbonitrile

2-[(4-Bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxazolecarbonitrile

Cat. No. B1221086
M. Wt: 458.3 g/mol
InChI Key: AZMNDTJDENERFS-UHFFFAOYSA-N
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Description

2-[(4-bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxazolecarbonitrile is a dimethoxybenzene.

Scientific Research Applications

Photoaffinity Probing of Calcium Channels

Research indicates that derivatives of 2-[(4-Bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxazolecarbonitrile, such as 2-(3,4-Dimethoxyphenyl)-2-isopropyl-5-[N-[4-(N-methyl-2-diazo- 3,3,3-trifluoropropionamido)phenethyl]methyl-amino]valeronitril e, can be utilized as potential photoaffinity probes for calcium channels. This application is significant in understanding and characterizing calcium channel functions and drug interactions (Theodore et al., 1990).

Development of Bromophenol-Based Antioxidants

Bromophenol derivatives, including compounds structurally related to 2-[(4-Bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxazolecarbonitrile, have been synthesized and evaluated for their antioxidant properties. Such compounds could potentially serve as effective antioxidants in various applications, such as in lubricating oils or as a means to prevent oxidative stress in different contexts (Balaydın et al., 2010).

Inhibition of Human Carbonic Anhydrase II

Research into novel bromophenols related to 2-[(4-Bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxazolecarbonitrile has shown that these compounds exhibit inhibitory effects on human cytosolic carbonic anhydrase II. This enzyme plays a critical role in various physiological processes, and inhibitors can be valuable for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Synthesis of Labelled Verapamil Compounds

2-[(4-Bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxazolecarbonitrile and its analogs have been used in the synthesis of labelled compounds, such as 13C-labeled verapamil. These labeled compounds are crucial for research and development in drug discovery and pharmacokinetics (Theodore & Nelson, 1989).

properties

Product Name

2-[(4-Bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxazolecarbonitrile

Molecular Formula

C21H20BrN3O4

Molecular Weight

458.3 g/mol

IUPAC Name

2-[(4-bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H20BrN3O4/c1-26-18-8-3-14(11-19(18)27-2)9-10-24-21-17(12-23)25-20(29-21)13-28-16-6-4-15(22)5-7-16/h3-8,11,24H,9-10,13H2,1-2H3

InChI Key

AZMNDTJDENERFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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